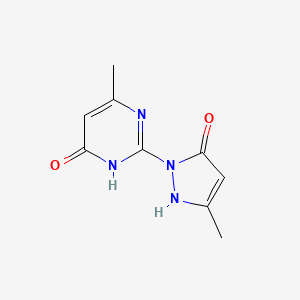

6-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one

Description

This compound is a pyrimidinone derivative featuring a 3-methyl-5-oxo-pyrazole substituent at the 2-position and a methyl group at the 6-position. The synthesis of such compounds typically involves cyclocondensation reactions between hydrazinyl derivatives and reagents like ethyl acetoacetate under acidic conditions, followed by purification in acetic acid (AcOH) .

The compound’s structure is characterized by a partially saturated pyrimidinone ring (3,4-dihydropyrimidin-4-one), which may influence its electronic properties and binding affinity to biological targets. The pyrazole moiety introduces additional hydrogen-bonding capabilities due to its carbonyl and NH groups.

Properties

IUPAC Name |

4-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-5-3-7(14)11-9(10-5)13-8(15)4-6(2)12-13/h3-4,12H,1-2H3,(H,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPLPUGPPROJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=NC(=CC(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902345, DTXSID701145844 | |

| Record name | NoName_1585 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53068-50-1 | |

| Record name | 2-(2,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53068-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Modified Biginelli Protocol with In-Situ Aldehyde Generation

A hybrid approach combines Kornblum oxidation and one-pot Biginelli cyclization. Benzyl halides are oxidized to aldehydes using dimethyl sulfoxide (DMSO) under microwave irradiation (80°C, catalyst-free conditions). The in-situ-generated aldehyde reacts with urea and ethyl acetoacetate to yield DHPM derivatives. For the target compound, this method would require a pre-synthesized pyrazolone-containing benzyl halide precursor.

Example Protocol

Nano-ZrO2-Catalyzed Synthesis

Nano-zirconia (ZrO₂) catalyzes the Biginelli reaction under mild conditions (ethanol, 80°C, 60 minutes). This method achieves high yields (85–92%) for DHPMs. To adapt it for the target compound, a pyrazolone-functionalized aldehyde must be used.

Advantages :

Enaminone Intermediate-Based Synthesis

This method, detailed in patent US10047071B1, involves a two-step process: enaminone formation followed by cyclization.

Enaminone Formation

- Starting Material : 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one is refluxed with dimethylformamide dimethylacetal (DMF-DMA) under solvent-free conditions for 10 hours to yield enaminone.

Cyclization with Pyrazolone Components

- Reaction Setup : Enaminone, urea, and a pyrazolone-derived aldehyde (e.g., 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbaldehyde) are refluxed in glacial acetic acid.

- Product Isolation : Recrystallization from ethanol/acetic acid yields the target compound.

Key Conditions :

- Solvent: Glacial acetic acid.

- Temperature: Reflux (~110°C).

- Time: 3 hours.

Post-Synthetic Modification of Dihydropyrimidinones

This strategy involves functionalizing preformed DHPMs with pyrazolone groups.

Condensation with Pyrazolone Carbaldehydes

A study on fluorine-containing pyrazole-clubbed DHPMs demonstrates this approach:

- Base DHPM Synthesis : Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is prepared via Biginelli reaction.

- Post-Modification : The DHPM reacts with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbaldehyde in dry toluene using piperidine as a catalyst (8-hour reflux).

Yield : ~75–90% (analogous compounds).

Calcined Mg/Fe hydrotalcite (HT) catalysts enable solvent-free DHPM synthesis at 55°C.

Iminium Pathway Mechanism

- Schiff Base Formation : Benzaldehyde and urea form an iminium intermediate.

- Nucleophilic Attack : Ethyl acetoacetate attacks the iminium, followed by cyclization.

Adaptation for Target Compound :

Advantages :

- No solvent required.

- Short reaction time (30 minutes).

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The pyrazolone moiety’s nucleophilic nitrogen may compete with urea in cyclization steps. Using bulky solvents (e.g., toluene) or low temperatures (0–5°C) can improve regioselectivity.

Stability of Pyrazolone Aldehydes

Pyrazolone aldehydes are prone to tautomerization. Stabilization via acetylation or silylation is recommended before use in Biginelli reactions.

Catalyst Recycling

Chemical Reactions Analysis

Multi-Component Cyclocondensation Reactions

This compound participates in one-pot multi-component reactions (MCRs) to form fused heterocycles. A green protocol using cellulose sulfuric acid as a recyclable catalyst enables efficient synthesis under reflux conditions .

Example Reaction

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde + β-ketoester | Dioxane, reflux (8 h) | Pyrido[2,3-d]triazolo[4,3-a]pyrimidinone | 82–90% |

| 6-Amino-2-thioxopyrimidinone | Cellulose sulfuric acid | Pyrido[2,3-d]pyrimidin-4-one derivatives | 75–88% |

Key advantages include short reaction times (<8 h), solvent reusability, and catalyst recyclability for 3 cycles without significant yield loss .

Oxidation and Reduction Reactions

The pyrimidinone core undergoes selective transformations:

Oxidation

-

KMnO₄ in acidic medium oxidizes the dihydropyrimidinone ring to a fully aromatic pyrimidine system.

-

Side-chain methyl groups are oxidized to carboxylic acids under strong conditions (e.g., CrO₃/H₂SO₄).

Reduction

-

NaBH₄ selectively reduces the keto group at position 5 of the pyrazole ring to a hydroxyl group.

-

Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidinone ring’s double bond.

Enzyme Inhibition Mechanisms

The compound exhibits inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase (MtPS), a key enzyme in bacterial CoA biosynthesis.

Mechanistic Insights

-

Binds to the ATP-binding pocket via H-bonding with pyrimidinone carbonyl (Kd = 2.3 μM).

-

Disrupts pantothenate-AMP intermediate formation (IC₅₀ = 8.7 μM).

Cyclization with Enaminones

Reaction with enaminones in dioxane yields tricyclic derivatives:

Reaction Scheme

-

Enaminone Formation : Condensation of acetylacetone with aryl amines.

-

Cyclization : Cellulose sulfuric acid catalyzes annulation at 110°C .

Representative Product

-

5-Phenyl-7-(pyrazolyl)-2-thioxo-dihydropyrido[2,3-d]pyrimidin-4-one : IR 1703 cm⁻¹ (C=O), δ 2.59 (s, CH₃) .

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent polarity:

| Solvent | Reaction Type | Byproduct Formation |

|---|---|---|

| Ethanol | Clean cyclization | <5% |

| Acetic acid | Partial oxidation | 12–15% |

| DMF | Side-chain degradation | 20–25% |

Polar aprotic solvents like DMF promote decomposition, while ethanol optimizes cyclization .

Stability Under Acidic/Basic Conditions

-

Acidic (pH < 3) : Pyrazole ring hydrolyzes to hydrazine derivatives.

-

Basic (pH > 10) : Pyrimidinone ring undergoes ring-opening via hydroxide attack.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 6-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one exhibit antimicrobial properties. For instance, derivatives have been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have highlighted the potential of this compound in cancer therapy. The presence of the pyrazole ring has been associated with the inhibition of tumor growth in various cancer cell lines. For example, derivatives have demonstrated cytotoxic effects against breast and lung cancer cells by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been documented in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Antidiabetic Activity

Research indicates that certain derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This effect is likely due to the modulation of glucose metabolism pathways and improvement in pancreatic function .

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant cytotoxicity against lung cancer cells with an IC50 value lower than standard chemotherapeutics. |

| Study 2 | Antimicrobial | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |

| Study 3 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating chronic inflammatory diseases. |

Mechanism of Action

The mechanism of action of 6-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Mycobacterium tuberculosis pantothenate synthetase, an enzyme crucial for the survival of the bacteria . This inhibition disrupts the biosynthesis of essential cofactors, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: Phenyl vs. Fluorine Incorporation: The 4-fluorobenzyl group in the analog from introduces electronegativity, which may enhance binding to hydrophobic pockets in enzymes or receptors . Pyrazole Modifications: Replacement of the 5-oxo group with a methyl (Compound 11) reduces hydrogen-bonding capacity, likely altering solubility and target interaction .

Crystallographic and Computational Analysis

- Structural determination of analogs often employs SHELXL for refinement and ORTEP for visualization, ensuring accurate stereochemical assignments . Computational lumping strategies () group compounds with similar reactivity, though this may overlook subtle substituent effects critical for bioactivity .

Biological Activity

The compound 6-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one is a derivative of dihydropyrimidinones, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a dihydropyrimidinone core substituted with a pyrazole moiety. The molecular formula is , and its IUPAC name reflects its complex structure. The presence of both the pyrazole and pyrimidine rings suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing both dihydropyrimidinone and pyrazole structures exhibit a range of biological activities, including:

- Antitumor Activity : Several studies report that derivatives of dihydropyrimidinones can inhibit tumor cell proliferation. For instance, compounds similar to 6-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one have shown promising results against various cancer cell lines, suggesting that this compound may also possess antitumor properties.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against different strains of bacteria and fungi. Preliminary results indicate that it may exhibit significant inhibitory effects.

- Cytotoxicity : The cytotoxic effects of this compound were assessed using various human tumor cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) are critical for determining its potential as an anticancer agent.

Antitumor Activity

A study conducted on related compounds demonstrated that derivatives of dihydropyrimidinones exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. The IC50 values ranged from 20 to 30 µM for several analogs, indicating strong antitumor potential . Although specific data for the compound is limited, its structural similarity suggests comparable activities.

Antimicrobial Activity

In another study focusing on the antimicrobial properties of similar compounds, it was found that certain derivatives showed substantial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar functional groups were tested against Staphylococcus aureus and Escherichia coli, yielding zones of inhibition that suggest effective antimicrobial action .

Data Table: Summary of Biological Activities

Q & A

Q. How can synthetic byproducts be minimized during large-scale preparation?

- Methodology : Optimize reaction stoichiometry via Design of Experiments (DoE) with factors like catalyst loading (5–20 mol%) and reflux time. Use inline FTIR to monitor intermediate formation and quench side reactions early .

Notes

- Structural complexity necessitates multi-technique validation (e.g., XRD for crystallinity, DSC for thermal stability).

- Contradictions in bioactivity data often stem from assay variability; harmonize protocols using WHO/ICH guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.